molecular formula C21H21FN2O B2523808 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide CAS No. 1333656-12-4

2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide

カタログ番号: B2523808
CAS番号: 1333656-12-4
分子量: 336.41
InChIキー: NIQLYUPKQZRNPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide features a dihydroindenyl core linked to a prop-2-ynylamino group and an acetamide moiety substituted with a 2-fluorophenylmethyl group. The dihydroindenyl and fluorophenyl groups are recurrent motifs in bioactive molecules, suggesting roles in receptor binding and metabolic stability .

特性

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c1-2-13-24(20-12-11-16-7-3-5-9-18(16)20)15-21(25)23-14-17-8-4-6-10-19(17)22/h1,3-10,20H,11-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLYUPKQZRNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)NCC1=CC=CC=C1F)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C22H24N2O3
Molecular Weight 364.44 g/mol
CAS Number 1333568-84-5

Structural Characteristics

The compound features an indene structure linked to a prop-2-ynyl amino group and a fluorophenyl acetamide moiety. This structural complexity may contribute to its diverse biological activities.

Research indicates that compounds similar to 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide exhibit various mechanisms of action, including:

  • Antioxidant Activity : The compound may help in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against a range of microbial pathogens.

Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of related compounds indicated that they significantly reduced edema in animal models. The tested compounds showed a dose-dependent response, with some exhibiting higher efficacy than established anti-inflammatory drugs like celecoxib .

Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound significantly decreased reactive oxygen species (ROS) levels in cultured cells, suggesting a strong antioxidant capacity. This property could be beneficial in preventing oxidative damage associated with chronic diseases .

Study 3: Antimicrobial Efficacy

Research on related structures revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for the compound and its analogs:

Activity TypeCompound/AnalogEffectiveness
Anti-inflammatoryCelecoxibED50 = 10.8 mg/kg
AntioxidantIndene derivativesSignificant ROS reduction
AntimicrobialVarious analogsEffective against multiple pathogens

科学的研究の応用

Antibacterial Activity

Research indicates that compounds similar to 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide exhibit significant antibacterial properties.

Key Findings:

  • Compounds with urea derivatives have shown potent activity against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes.
  • Minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 0.12 μg/mL against S. aureus and 0.06 to 0.12 μg/mL against S. pyogenes.

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly its effect on various cancer cell lines.

Case Studies:

  • In vitro studies have demonstrated significant antiproliferative effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), U87 MG (glioblastoma), and A549 (lung cancer).
  • Certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial growth inhibition of cancer cells.

Mechanism of Action:
Research suggests that some compounds inhibit key pathways involved in cancer proliferation, such as PI3K and mTORC1.

Other Pharmacological Effects

Preliminary studies indicate that the compound may also possess anti-inflammatory and antileishmanial activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds.

Observations:

  • Alkyl substitutions at the nitrogen atom generally enhance activity.
  • Bulky groups may reduce activity due to steric hindrance.

A detailed SAR analysis has shown that modifications at specific positions can lead to enhanced antibacterial and anticancer properties.

Antibacterial Efficacy

A study involving a series of urea derivatives demonstrated a marked reduction in bacterial growth in both in vitro and in vivo models.

Anticancer Trials

In preclinical studies, compounds exhibiting similar structures showed tumor regression in xenograft models, highlighting their potential as therapeutic agents.

類似化合物との比較

Structural Features and Molecular Diversity

The table below highlights key structural differences between the target compound and similar acetamide derivatives:

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound Source
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide Not provided Prop-2-ynylamino, 2-fluorophenylmethyl Reference compound -
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide C₁₇H₁₆FNO₂ 2-Fluorophenoxy Ether linkage replaces prop-2-ynylamino group
NBI-80713 (HCRT-R2 antagonist) C₂₈H₃₃FN₄O₅ Dihydroindenyl, 4-fluorophenylmethyl, dimethoxy Extended side chain with pyrazolyl and oxazolidinone
Ocfentanil C₂₃H₂₈FN₂O₂ 2-Fluorophenyl, piperidinyl, methoxy Opioid scaffold with piperidine and phenylethyl
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide C₂₆H₂₃FN₂O Biphenyl, indole-ethyl Biphenyl and indole substituents

Key Observations :

  • The prop-2-ynylamino group in the target compound distinguishes it from analogs with ether () or aromatic () linkages. This group may enhance binding affinity through hydrophobic or π-π interactions.
  • Fluorophenyl substitutions are common across analogs, suggesting their role in improving metabolic stability and target engagement .

Key Observations :

  • NBI-80713 demonstrates the impact of fluorophenyl and dihydroindenyl groups on receptor selectivity, with a 40-fold preference for HCRT-R2 over R1 .
  • Ocfentanil highlights how fluorophenyl acetamide derivatives can diverge into non-CNS applications (e.g., opioids) depending on additional substituents .
  • Synthetic yields for analogs in and (55–88%) suggest that the target compound’s prop-2-ynyl group may require optimized conditions for efficient synthesis .

Structure-Activity Relationship (SAR) Insights

  • Fluorophenyl Position : The 2-fluoro substitution in the target compound and analogs may reduce steric hindrance, enhancing binding to planar receptors.
  • Prop-2-ynyl vs. Ether Linkages : The prop-2-ynyl group’s rigidity could improve target specificity compared to flexible ether linkages (), though this may vary with the biological target.
  • Dihydroindenyl Core : This moiety is associated with CNS activity (e.g., HCRT-R2 antagonism in NBI-80713) but can be repurposed for other applications via side-chain modifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

  • Alkylation of the indene moiety with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Coupling the intermediate with 2-fluorobenzylamine via a carbodiimide-mediated reaction (e.g., EDC/HOBt in DCM at 0–5°C) .
  • Critical parameters : Solvent polarity (DMF vs. DCM), temperature control (to avoid propargyl group decomposition), and stoichiometric ratios (excess amine for amidation) .
    • Yield optimization : Monitor via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization techniques :

  • NMR : ¹H and ¹³C NMR to verify indene, propargyl, and fluorophenyl proton environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for –CH₂– adjacent to fluorine) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 337.178) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2200 cm⁻¹ (propargyl C≡C) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Initial screens :

  • Enzyme inhibition : Test against kinases or proteases due to the amide and fluorophenyl motifs (e.g., fluorescence-based assays with ATP analogs) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets using 2-fluorophenyl as a bioisostere) .
    • Dosage : Start at 1–10 µM in cell-based assays, with DMSO controls (<0.1% v/v) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • In silico strategies :

  • ADMET prediction : Use tools like SwissADME to assess logP (target <5), solubility (QSPR models), and CYP450 interactions .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases with hydrophobic pockets accommodating the indene group) .
    • Example : Modifying the propargyl group to a cyclopropyl analog reduces metabolic oxidation while retaining target engagement .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Variable temperature NMR : To detect dynamic processes (e.g., rotamers of the acetamide group) .
  • 2D NMR (COSY, NOESY) : Map through-space interactions (e.g., NOE between propargyl and indene protons) .
  • X-ray crystallography : Definitive structural assignment (if crystals are obtainable) .

Q. How does the fluorophenyl substituent influence SAR compared to chloro or methoxy analogs?

  • SAR insights :

Substituent Effect on Activity Evidence
2-FluorophenylEnhanced blood-brain barrier penetration due to small size/high electronegativity
4-ChlorophenylIncreased metabolic stability but reduced solubility
4-MethoxyphenylImproved solubility but higher CYP3A4 liability
  • Design tip : Balance lipophilicity (ClogP) and hydrogen-bonding capacity (TPSA) for CNS-targeted analogs .

Q. What strategies mitigate propargyl group instability during long-term storage or in vivo studies?

  • Stabilization methods :

  • Lyophilization : Store as a lyophilized powder under argon at –20°C .
  • Prodrug approach : Mask the propargyl group as a tert-butyl carbamate, cleaved enzymatically in vivo .
    • Analytical monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。